Tubulin inhibitor 24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H21N3O3 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

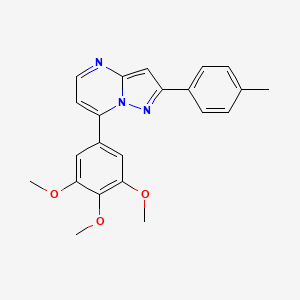

2-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C22H21N3O3/c1-14-5-7-15(8-6-14)17-13-21-23-10-9-18(25(21)24-17)16-11-19(26-2)22(28-4)20(12-16)27-3/h5-13H,1-4H3 |

InChI Key |

JSNTVTRKXKWPFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Tubulin Inhibitor 24: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulin inhibitors represent a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubule formation essential for cell division. This technical guide provides a comprehensive overview of the discovery and preclinical development of a potent small molecule, Tubulin Inhibitor 24. While the specific origins and synthetic details of this compound are proprietary, this document collates available biological data and outlines the standard experimental methodologies used to characterize such compounds. The guide is intended to serve as a valuable resource for researchers in oncology and drug discovery, providing a framework for the evaluation of novel anti-mitotic agents.

Introduction to Tubulin as a Therapeutic Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for numerous cellular processes, most notably the formation of the mitotic spindle during cell division. Interference with microtubule dynamics triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis. This makes tubulin an attractive and well-validated target for the development of anticancer therapeutics.

Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders). This compound belongs to the latter class, exerting its anticancer effects by inhibiting tubulin polymerization.

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of this compound, based on currently available data.

Table 1: In Vitro Antiproliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 0.021 |

| MCF-7 | Breast Cancer | 0.047 |

| A549 | Lung Cancer | 0.003 |

| HCT-116 | Colon Cancer | 0.048 |

| B16-F10 | Melanoma | Not Specified |

Table 2: Biochemical and Cellular Activity

| Assay | Parameter | Value |

| Tubulin Polymerization Inhibition | IC50 | 2.1 µM |

| Cell Cycle Analysis (HeLa cells) | G2/M Arrest | Concentration-dependent |

| Cell Migration Inhibition (MCF-7 cells) | - | Dose-dependent |

Table 3: In Vivo Antitumor Activity

| Animal Model | Dosing | Outcome |

| Xenograft | 10, 20 mg/kg; i.p.; daily for 16 days | Antitumor activity with no obvious toxicity |

Mechanism of Action

This compound exerts its potent antitumor activity by directly interfering with microtubule dynamics. By inhibiting the polymerization of tubulin heterodimers, it prevents the formation of functional microtubules. This disruption of the microtubule network has profound consequences for cancer cells, leading to:

-

Mitotic Arrest: The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

-

Apoptosis Induction: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

-

Inhibition of Cell Migration: Microtubules are essential for cell motility. By disrupting the microtubule cytoskeleton, this compound can impede the migration and invasion of cancer cells.

The following diagram illustrates the proposed signaling pathway initiated by this compound.

Caption: Signaling pathway of this compound leading to G2/M arrest and apoptosis.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to characterize tubulin inhibitors like this compound.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

-

Lyophilized tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP)

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (this compound) and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

-

Glycerol

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

On ice, prepare the tubulin reaction mixture by resuspending lyophilized tubulin in G-PEM buffer containing glycerol and the fluorescent reporter.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for positive and negative controls.

-

Add the tubulin reaction mixture to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.

-

Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549, HCT-116)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well, clear, flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting cell viability against the log of the compound concentration.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle after treatment with a compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (this compound)

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized wound-making tool

-

Microscope with a camera

Procedure:

-

Seed cells in plates and grow them to form a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing the test compound at various concentrations. Include an untreated control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure and compare the migration rate between treated and untreated cells.

Discovery and Development Workflow

The discovery and preclinical development of a novel tubulin inhibitor typically follows a structured workflow, as depicted in the diagram below.

Caption: A typical workflow for the discovery and preclinical development of a tubulin inhibitor.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anticancer agent, with potent in vitro antiproliferative activity across a range of cancer cell lines and promising in vivo efficacy. Its mechanism of action, centered on the inhibition of tubulin polymerization, aligns with a clinically validated strategy for cancer treatment.

Further preclinical development would likely focus on a more extensive evaluation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, formulation development to enhance bioavailability, and efficacy studies in a broader range of cancer models, including patient-derived xenografts. The data presented in this guide provides a strong foundation for the continued investigation of this compound as a potential clinical candidate.

Tubulin inhibitor 24 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulin inhibitor 24, a potent anti-cancer agent targeting microtubule dynamics. This document details its chemical structure, physicochemical properties, biological activity, and the methodologies used for its characterization.

Chemical Structure and Properties

This compound, also identified as 2-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine, is a small molecule inhibitor of tubulin polymerization. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine |

| CAS Number | 2415761-65-6 |

| Molecular Formula | C₂₂H₂₁N₃O₃ |

| Molecular Weight | 375.42 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO, Ethanol, and Methanol |

Biological Activity and Mechanism of Action

This compound exerts its potent anti-proliferative effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound is the inhibition of tubulin polymerization. By binding to tubulin, it prevents the formation of microtubules, leading to cell cycle arrest and subsequent apoptosis.

In Vitro Anti-proliferative Activity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.[1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 0.021 |

| MCF-7 | Breast Cancer | 0.047 |

| A549 | Lung Cancer | 0.003 |

| HCT-116 | Colon Cancer | 0.048 |

| B16-F10 | Melanoma | 0.048 |

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of agents that interfere with mitotic spindle formation.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound. These protocols are based on standard procedures described in related research for similar classes of compounds.[2][3]

Cell Culture

Human cancer cell lines (HeLa, MCF-7, A549, HT-29) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified atmosphere of 5% CO₂ at 37°C.

Cell Viability Assay (MTT Assay)

-

Workflow:

MTT Assay for Cell Viability -

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

The following day, cells are treated with serial dilutions of this compound and incubated for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

-

Tubulin Polymerization Assay

-

Workflow:

Tubulin Polymerization Assay Workflow -

Procedure:

-

Tubulin protein is suspended in G-PEM buffer (80 mM PIPES, pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

The reaction mixture, containing tubulin and various concentrations of this compound or a control compound, is incubated on ice for 15 minutes.

-

Polymerization is initiated by transferring the mixture to a 37°C water bath.

-

The increase in absorbance at 340 nm, corresponding to tubulin polymerization, is monitored for 60 minutes using a spectrophotometer.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Cycle Analysis by Flow Cytometry

-

Workflow:

Cell Cycle Analysis Workflow -

Procedure:

-

Cells are treated with different concentrations of this compound for 24 hours.

-

After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells are then washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

-

Cells are stained with propidium iodide (50 µg/mL) for 30 minutes in the dark.

-

The DNA content of the cells is analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.

-

Signaling Pathways

The disruption of microtubule dynamics by this compound triggers a cascade of downstream signaling events, ultimately leading to apoptosis.

The inhibition of tubulin polymerization and disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to G2/M arrest. This prolonged arrest is associated with increased levels of key cell cycle regulators such as Cyclin B1 and phosphorylated cdc2 (p-cdc2).[3] Ultimately, this sustained cell cycle arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[2]

Conclusion

This compound is a potent and promising anti-cancer agent that effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and its analogs. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]

- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]

- 3. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Tubulin Inhibitor 24 with its Binding Site on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulin Inhibitor 24, a potent pyrazolo[1,5-a]pyrimidine derivative that demonstrates significant anticancer properties by targeting the colchicine binding site on β-tubulin. This document details the inhibitor's binding mechanism, summarizes key quantitative data, and provides detailed experimental protocols for the assays used in its characterization, in line with the findings from the pivotal study by Li G, et al. (2020) in the European Journal of Medicinal Chemistry.

Core Concepts: Mechanism of Action

This compound, also identified as compound 1b in the aforementioned research, exerts its potent antimitotic effects by directly interfering with microtubule dynamics. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism of action for this compound is the inhibition of tubulin polymerization. It binds to the colchicine binding site located at the interface between the α- and β-tubulin subunits. This binding event prevents the conformational changes necessary for the tubulin dimers to polymerize into microtubules. The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its potency across different cancer cell lines and its direct effect on tubulin polymerization.

Table 1: Antiproliferative Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 0.021 |

| MCF-7 | Breast Cancer | 0.047 |

| A549 | Lung Cancer | 0.003 |

| HCT-116 | Colon Cancer | 0.048 |

| B16-F10 | Melanoma | Not specified in snippets |

Data sourced from MedchemExpress, referencing Li G, et al. (2020).[1]

Table 2: Tubulin Polymerization Inhibition

| Compound | IC₅₀ (µM) |

| This compound | 2.1 |

Data sourced from MedchemExpress, referencing Li G, et al. (2020).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC₅₀).

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[3][4]

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

-

The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

The IC₅₀ values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

-

Tubulin Polymerization Assay

This in vitro assay directly measures the inhibitory effect of the compound on the assembly of purified tubulin into microtubules.

-

Reagents:

-

Purified bovine or porcine brain tubulin (>99% pure).

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

GTP (Guanosine triphosphate) solution.

-

Glycerol (as a polymerization enhancer).

-

This compound at various concentrations.

-

Positive control (e.g., colchicine) and negative control (e.g., paclitaxel).

-

-

Procedure (Fluorescence-based):

-

A reaction mixture is prepared on ice, containing tubulin (e.g., 2 mg/mL) in General Tubulin Buffer with GTP (e.g., 1 mM) and a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.[6]

-

The test compound (this compound) or control is added to the reaction mixture in a pre-warmed 96-well plate.

-

The plate is immediately transferred to a fluorescence plate reader pre-heated to 37°C.

-

Tubulin polymerization is initiated by the temperature shift, and the increase in fluorescence is monitored over time (e.g., every 30-60 seconds for 60-90 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[7][8]

-

The IC₅₀ value is determined by plotting the rate of polymerization or the final extent of polymerization against the inhibitor concentration.

-

Immunofluorescence Microscopy for Microtubule Network Analysis

This technique visualizes the effect of the inhibitor on the cellular microtubule network.

-

Cell Preparation: Cells are grown on glass coverslips in a petri dish or multi-well plate.

-

Procedure:

-

Cells are treated with this compound at a concentration known to affect cell viability (e.g., near the IC₅₀ value) for a specified time (e.g., 24 hours).

-

After treatment, the cells are washed with pre-warmed PBS and fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[9][10]

-

The cells are then permeabilized with a solution of 0.1-0.3% Triton X-100 in PBS for 10-15 minutes to allow antibody access to intracellular structures.[11][12]

-

Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 5% normal goat serum) for 60 minutes.[11]

-

The cells are incubated with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in antibody dilution buffer for 1-2 hours at room temperature or overnight at 4°C.

-

After washing three times with PBS, the cells are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore like Alexa Fluor 488 or FITC) for 1 hour at room temperature in the dark.

-

The nuclei can be counterstained with a DNA-binding dye like DAPI.

-

The coverslips are mounted on microscope slides with an anti-fade mounting medium.

-

The microtubule morphology is then visualized using a fluorescence or confocal microscope.

-

Competitive Colchicine Binding Assay

This assay confirms that the inhibitor binds to the colchicine binding site on tubulin.

-

Principle: The assay measures the ability of a test compound to displace a radiolabeled colchicine analogue (e.g., [³H]colchicine) from its binding site on tubulin.

-

Procedure:

-

Purified tubulin is incubated with a fixed concentration of [³H]colchicine and varying concentrations of the unlabeled test compound (this compound).

-

The reaction is allowed to reach equilibrium.

-

The tubulin-ligand complexes are separated from the unbound radioligand. This can be achieved through methods like filtration through DEAE-cellulose filter discs, where the negatively charged tubulin binds to the filter, while the unbound ligand is washed away.

-

The amount of radioactivity bound to the filters is quantified using a scintillation counter.

-

A decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding to the colchicine site.

-

The inhibition constant (Ki) can be calculated from the competition curve.

-

Visualizations

Signaling and Binding Pathway

Caption: Binding of this compound to the colchicine site.

Experimental Workflow

Caption: Workflow for characterizing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. arigobio.com [arigobio.com]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. ulab360.com [ulab360.com]

- 12. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

Technical Guide: The Impact of Tubulin Inhibitor 24 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Tubulin Inhibitor 24, a potent small molecule that disrupts microtubule dynamics. Microtubules are critical components of the cytoskeleton, essential for cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature makes them a key target for anticancer therapies.[2][3][4] this compound functions by inhibiting the polymerization of tubulin dimers into microtubules, which leads to the destabilization of the microtubule network.[5] This interference with microtubule function triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent antitumor activity.[5] This guide details the inhibitor's mechanism of action, summarizes its quantitative effects on cancer cell lines and tubulin polymerization, provides detailed experimental protocols for its characterization, and visualizes its mechanism and evaluation workflow.

Introduction to Microtubule Dynamics

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers.[6] These dimers assemble head-to-tail to form protofilaments, which in turn associate laterally to create a hollow cylindrical structure approximately 24 nm in diameter.[6][7] The dynamic instability of microtubules—a process characterized by stochastic phases of growth (polymerization) and shrinkage (depolymerization)—is crucial for their cellular functions.[8] This is particularly vital during mitosis, where microtubules form the mitotic spindle, a complex apparatus responsible for segregating chromosomes into daughter cells.[1][9]

Disruption of this finely tuned process is a proven strategy in cancer chemotherapy.[7] Agents that interfere with microtubule dynamics are broadly classified into two categories:

-

Microtubule-Stabilizing Agents (MSAs): Such as taxanes, which promote polymerization and prevent depolymerization, leading to the formation of non-functional, hyper-stable microtubules.[1][9]

-

Microtubule-Destabilizing Agents (MDAs): Such as vinca alkaloids and colchicine-site inhibitors, which prevent the polymerization of tubulin dimers.[1][2][10]

This compound belongs to the latter class of microtubule-destabilizing agents.

Mechanism of Action of this compound

This compound exerts its potent antitumor effects by directly targeting tubulin and inhibiting its assembly into microtubules.

-

Inhibition of Polymerization: The primary mechanism is the direct inhibition of tubulin polymerization.[5] By binding to tubulin subunits, the inhibitor prevents their incorporation into growing microtubule polymers. This action is characteristic of agents that bind to sites like the colchicine-binding pocket, which can induce a conformational change in the tubulin dimer that makes it incompatible with the straight lattice of the microtubule.[11][12]

-

Microtubule Network Disruption: At the cellular level, this inhibition of polymerization leads to a net depolymerization and profound disruption of the microtubule network. In the presence of this compound, the intricate cytoplasmic microtubule array is destabilized.[5]

-

Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome alignment and segregation during mitosis.[3] This activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[3][5]

-

Antitumor and Anti-migratory Effects: Prolonged mitotic arrest can ultimately lead to programmed cell death (apoptosis) or other forms of mitotic catastrophe.[1][3] Furthermore, by disrupting the cytoskeleton, this compound also impairs cancer cell migration, a key process in tumor metastasis.[5]

Caption: Mechanism of action for this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The data below is summarized for clarity and comparison.

Table 1: Antiproliferative Activity of this compound This table summarizes the half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines, demonstrating the compound's potent cytotoxic effects.

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| HeLa | Cervical Cancer | 0.021 | [5] |

| MCF-7 | Breast Cancer | 0.047 | [5] |

| A549 | Lung Cancer | 0.003 | [5] |

| HCT-116 | Colon Cancer | 0.048 | [5] |

| B16-F10 | Melanoma | 0.048 | [5] |

Table 2: Biochemical and Cellular Effects of this compound This table details the concentrations at which this compound elicits specific biochemical and cellular responses.

| Assay / Effect | System / Cell Line | Effective Concentration / IC₅₀ | Citation |

| Tubulin Polymerization Inhibition | Purified Tubulin | IC₅₀ = 2.1 µM | [5] |

| G2/M Phase Cell Cycle Arrest | B16-F10 Cells | 5, 10 nM | [5] |

| Microtubule Network Destabilization | B16-F10 Cells | 40 nM (after 6h) | [5] |

| Cancer Cell Migration Inhibition | MCF-7 Cells | 10, 20, 40 nM (after 24h) | [5] |

| In Vivo Antitumor Activity | Xenograft Model | 10, 20 mg/kg (i.p.) | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe standard protocols for evaluating tubulin inhibitors like compound 24.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization causes an increase in turbidity, which can be measured by the absorbance of light at 340-350 nm over time.[13][14][15] Alternatively, a fluorescent reporter can be used.[16]

Methodology:

-

Reagent Preparation:

-

Prepare a general tubulin polymerization buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, supplemented with 5% glycerol.[14][15]

-

Prepare a 100 mM GTP stock solution.

-

Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in G-PEM buffer on ice to a final concentration of 2-4 mg/mL.[15][16]

-

Prepare stock solutions of this compound and control compounds (e.g., colchicine as a positive control for inhibition, paclitaxel for enhancement) in DMSO.

-

-

Reaction Setup:

-

In a pre-warmed 96-well plate, add G-PEM buffer.

-

Add the test compound (this compound) or vehicle (DMSO) to the appropriate wells.

-

Initiate the polymerization reaction by adding the tubulin and GTP (1 mM final concentration) mixture to all wells.

-

-

Data Acquisition:

-

Analysis:

-

Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves.

-

Calculate the IC₅₀ value by testing a range of inhibitor concentrations and determining the concentration that inhibits polymerization by 50%.

-

Cell Viability / Antiproliferative Assay

This assay determines the concentration of the inhibitor required to reduce cell growth by 50% (GI₅₀ or IC₅₀).

Principle: Colorimetric or fluorometric assays (e.g., MTT, PrestoBlue) measure the metabolic activity of viable cells. A reduction in signal corresponds to a decrease in cell viability.[15]

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,500-5,000 cells per well and allow them to adhere for 24 hours.[15]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48 or 72 hours.[12][15] Include vehicle-only (DMSO) wells as a negative control.

-

Reagent Incubation: Add the viability reagent (e.g., PrestoBlue) to each well and incubate for the manufacturer-specified time (e.g., 45-60 minutes).[15]

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelengths.

-

Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC₅₀ value.

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the direct visualization of the microtubule cytoskeleton within cells.

Principle: Cells are fixed and permeabilized, after which microtubules are labeled with a specific primary antibody (e.g., anti-α-tubulin). A fluorescently tagged secondary antibody binds to the primary antibody, allowing the microtubule network to be visualized with a fluorescence microscope.

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate until they reach 60-70% confluency.[13]

-

Treatment: Treat cells with this compound (e.g., 40 nM) or vehicle for the desired time (e.g., 6-24 hours).[5][16]

-

Fixation & Permeabilization:

-

Blocking: Block non-specific antibody binding by incubating the coverslips in a solution of 3% Bovine Serum Albumin (BSA) for 1 hour.[13]

-

Antibody Staining:

-

Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., clone DM1A) diluted in blocking buffer for 1-2 hours.

-

Wash three times with PBS.

-

Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.

-

(Optional) Counterstain nuclei with DAPI or Hoechst 33342.

-

-

Mounting and Imaging: Mount the coverslips onto glass slides and image using a confocal or widefield fluorescence microscope.

Caption: A typical experimental workflow for evaluating a tubulin inhibitor.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. onclive.com [onclive.com]

- 7. mdpi.com [mdpi.com]

- 8. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Tubulin Inhibitor 24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Tubulin inhibitor 24, a potent agent that disrupts microtubule dynamics. The information presented herein is intended to support researchers and drug development professionals in understanding the inhibitor's mechanism of action and to provide detailed methodologies for its preclinical evaluation.

Core Properties and Biological Activity

This compound is a potent small molecule that exerts its biological effects by directly targeting tubulin, the fundamental protein component of microtubules. By interfering with tubulin polymerization, this inhibitor disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, most notably mitotic spindle formation and cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.

Quantitative Biological Activity

The in vitro efficacy of this compound has been quantified across several key parameters, demonstrating its potent anti-cancer properties.

| Parameter | Value | Cell Lines / Conditions | Reference |

| Tubulin Polymerization Inhibition (IC50) | 2.1 µM | In vitro biochemical assay | |

| Antiproliferative Activity (IC50) | 0.021 µM | HeLa (Cervical Cancer) | |

| 0.047 µM | MCF-7 (Breast Cancer) | ||

| 0.003 µM | A549 (Lung Cancer) | ||

| 0.048 µM | HCT-116 (Colon Cancer) | ||

| Not Specified | B16-F10 (Melanoma) | ||

| Cell Cycle Arrest | G2/M phase | Concentration-dependent (5, 10 nM) | |

| Inhibition of Cell Migration | Dose-dependent | MCF-7 cells (10, 20, 40 nM; 24h) | |

| Microtubule Destabilization | Observed | B16-F10 cells (40 nM; 6h) |

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound is the inhibition of tubulin polymerization. This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2/M transition. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway.

Caption: Signaling pathway of this compound leading to G2/M arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of this compound's biological activities.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

GTP solution (100 mM)

-

Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control for polymerization promotion)

-

Colchicine (positive control for polymerization inhibition)

-

96-well microplate, UV-transparent

-

Temperature-controlled microplate reader

Procedure:

-

Prepare the tubulin polymerization buffer and keep it on ice.

-

Resuspend the lyophilized tubulin in the polymerization buffer to a final concentration of 2 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

-

In a pre-chilled 96-well plate, add the desired concentrations of this compound or control compounds (DMSO, paclitaxel, colchicine).

-

Add the tubulin/GTP/glycerol solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the absorbance as a function of time. The IC50 value can be determined by analyzing the dose-response curve of the inhibitor's effect on the polymerization rate or the final plateau of polymerization.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5 nM, 10 nM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the center of the cell monolayer.

-

Gently wash the wells with PBS to remove any detached cells.

-

Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the plates at 37°C in a CO2 incubator.

-

Capture images of the same wound area at regular intervals (e.g., 12, 24 hours).

-

The rate of cell migration is determined by measuring the change in the width of the wound over time. Image analysis software can be used to quantify the area of the wound.

Immunofluorescence for Microtubule Network Visualization

This protocol allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cancer cell line of interest (e.g., B16-F10)

-

Glass coverslips

-

Complete cell culture medium

-

This compound

-

4% paraformaldehyde in PBS (for fixation)

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin (or β-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound (e.g., 40 nM) or a vehicle control for the desired time (e.g., 6 hours).

-

Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its potent inhibition of tubulin polymerization, leading to G2/M cell cycle arrest, and apoptosis. The detailed protocols provided in this guide offer a robust framework for the in vitro evaluation of this and other tubulin-targeting compounds. Further investigation into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential.

An In-depth Technical Guide on the Early Research of Tubulin Inhibitor 24

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitor 24, also identified as compound 1b in seminal research, is a potent, small-molecule inhibitor of tubulin polymerization.[1][2] Belonging to the pyrazolo[1,5-a]pyrimidine class of compounds, it has demonstrated significant antiproliferative activity across a range of cancer cell lines and notable antitumor efficacy in preclinical in vivo models.[2] This technical guide provides a comprehensive overview of the early research findings, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anticancer effects by directly interfering with microtubule dynamics. It binds to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2] This disruption of the microtubule network leads to a cascade of cellular events, including:

-

Cell Cycle Arrest: The destabilization of the mitotic spindle, a critical component for cell division, results in the arrest of cancer cells in the G2/M phase of the cell cycle.[1][2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

-

Inhibition of Cell Migration: Microtubules are essential for cell motility; their disruption by this compound consequently inhibits cancer cell migration.[2]

The following diagram illustrates the proposed mechanism of action:

References

Methodological & Application

Application Notes: Using Tubulin Inhibitor 24 in Cell Culture

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ID09, A Newly-Designed Tubulin Inhibitor, Regulating the Proliferation, Migration, EMT Process and Apoptosis of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Tubulin Inhibitor 24

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of Tubulin Inhibitor 24, a potent agent that disrupts microtubule polymerization.[1][2] this compound induces G2/M phase cell cycle arrest and exhibits antitumor activity with no apparent toxicity in preclinical models.[1][2] These protocols are designed to guide researchers in preparing stock solutions and conducting key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules is critical for their function, particularly the formation and segregation of chromosomes by the mitotic spindle during mitosis.

Tubulin inhibitors are a class of small molecules that interfere with microtubule dynamics, leading to a disruption of the cell cycle and subsequent apoptosis.[1] These agents are broadly categorized as either microtubule-stabilizing or microtubule-destabilizing agents. This compound is a potent microtubule-destabilizing agent that inhibits tubulin polymerization.[1][2] By disrupting microtubule formation, this compound causes cells to arrest in the G2/M phase of the cell cycle, a hallmark of anti-mitotic agents.[1][2] This property makes it a valuable tool for cancer research and a potential candidate for therapeutic development.

These application notes provide a comprehensive guide for the preparation of this compound stock solutions and its application in common cell-based assays.

Materials and Methods

Preparation of this compound Stock Solution

2.1.1. Safety Precautions

-

Handling: this compound is a potent cytotoxic agent. Handle with care in a designated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Waste Disposal: Dispose of all waste materials contaminated with this compound according to institutional and local regulations for hazardous chemical waste.

2.1.2. Reagents and Equipment

-

This compound (CAS No. 2415761-65-6)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block

-

Ultrasonic bath

2.1.3. Stock Solution Preparation Protocol

This compound is soluble in DMSO at a concentration of 6.25 mg/mL (16.65 mM).[1] The following protocol describes the preparation of a 10 mM stock solution.

-

Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture. Hygroscopic DMSO can significantly impact the solubility of the product; therefore, use a newly opened bottle of anhydrous DMSO.[1]

-

Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the appropriate mass of the compound.

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. The table below provides recommended volumes for preparing various concentrations of stock solutions.

-

Dissolution: To fully dissolve the compound, perform the following steps:

-

Vortex the solution for 1-2 minutes.

-

Warm the solution in a water bath or heat block set to 60°C for 10-15 minutes.[1]

-

Sonicate the solution in an ultrasonic bath for 15-30 minutes.[1]

-

Visually inspect the solution to ensure complete dissolution. If particulates remain, repeat the warming and sonication steps.

-

-

Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles. Store the aliquots as recommended in the table below.

Quantitative Data Summary

Table 1: Stock Solution Preparation

| Desired Concentration | Solvent | Volume to Dissolve 1 mg |

| 1 mM | DMSO | 2.6637 mL |

| 5 mM | DMSO | 0.5327 mL |

| 10 mM | DMSO | 0.2664 mL |

Table 2: Stock Solution Storage

| Storage Temperature | Shelf Life |

| -20°C | 1 month |

| -80°C | 6 months |

Table 3: In Vitro Activity of this compound

| Parameter | Cell Line | Value |

| IC50 (Antiproliferative) | HeLa | 0.021 µM |

| MCF-7 | 0.047 µM | |

| A549 | 0.003 µM | |

| HCT-116 | 0.048 µM | |

| B16-F10 | Not Specified | |

| IC50 (Tubulin Polymerization) | - | 2.1 µM |

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

Signaling Pathway Diagram

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a cancer cell line.

3.2.1. Experimental Workflow

3.2.2. Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in complete growth medium from the DMSO stock solution. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently by pipetting. Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Immunofluorescence Staining for Microtubules

This protocol is to visualize the effect of this compound on the microtubule network within cells.

3.3.1. Experimental Workflow

3.3.2. Protocol

-

Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with an effective concentration of this compound (e.g., 40 nM for B16-F10 cells) for 6-24 hours.[1] Include a vehicle-treated control.

-

Fixation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in 1% BSA in PBS) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Counterstaining (Optional): Wash the cells three times with PBS. Incubate with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images of the microtubule network and nuclei. Compare the microtubule structure in treated cells to that in control cells.

Conclusion

This compound is a valuable research tool for studying the role of microtubules in cell division and for investigating novel anticancer therapeutic strategies. The protocols provided in this document offer a framework for the accurate preparation of stock solutions and for conducting fundamental in vitro assays to characterize the biological activity of this compound. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.

References

Application Notes and Protocols for Tubulin Inhibitor 24 in Immunofluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tubulin Inhibitor 24, a potent microtubule-destabilizing agent, for the study of microtubule dynamics and cellular processes using immunofluorescence microscopy. Detailed protocols and supporting data are provided to facilitate the successful application of this compound in research and drug development settings.

Introduction

This compound is a potent, cell-permeable small molecule that inhibits tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This interaction disrupts the dynamic instability of microtubules, leading to the disassembly of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1] Its high potency and specific mechanism of action make it a valuable tool for investigating the role of microtubules in various cellular functions, including cell division, migration, and intracellular transport. Immunofluorescence microscopy is a powerful technique to visualize the effects of this compound on the microtubule cytoskeleton.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent. By binding to the colchicine-binding pocket on β-tubulin, it prevents the polymerization of α/β-tubulin heterodimers into microtubules. This leads to a net depolymerization of existing microtubules, resulting in a diffuse cytoplasmic tubulin staining pattern and a collapse of the filamentous microtubule network. The disruption of the mitotic spindle, a structure essential for chromosome segregation, causes cells to arrest in the G2/M phase of the cell cycle, which can ultimately trigger the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: In Vitro Antiproliferative Activity (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 0.021[1] |

| MCF-7 | Breast Cancer | 0.047[1] |

| A549 | Lung Cancer | 0.003[1] |

| HCT-116 | Colon Cancer | 0.048[1] |

| B16-F10 | Melanoma | Not explicitly stated, but effective at 40 nM[1] |

Table 2: Tubulin Polymerization Inhibition

| Assay | IC₅₀ (µM) |

| In vitro tubulin polymerization | 2.1[1] |

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microtubules in B16-F10 Cells Treated with this compound

This protocol details the steps for treating B16-F10 melanoma cells with this compound and subsequently performing immunofluorescence staining to visualize the microtubule network.

Materials:

-

B16-F10 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting Medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture:

-

Culture B16-F10 cells on glass coverslips in a 24-well plate in DMEM supplemented with 10% FBS until they reach 50-70% confluency.

-

-

Treatment with this compound:

-

Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 40 nM is recommended as a starting point.[1]

-

Include a vehicle control (DMSO) at the same final concentration as the inhibitor-treated wells.

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

Incubate the cells for 6 hours at 37°C in a humidified incubator with 5% CO₂.[1]

-

-

Fixation:

-

Carefully aspirate the medium.

-

Wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

-

-

Permeabilization:

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking:

-

Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.

-

Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

-

Aspirate the wash buffer and add the diluted secondary antibody.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells one final time with PBS.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and DAPI.

-

In control cells, a well-defined filamentous microtubule network should be visible. In cells treated with this compound, a diffuse, disorganized tubulin staining is expected, indicative of microtubule depolymerization.

-

Visualizations

Caption: Experimental workflow for immunofluorescence analysis.

Caption: Signaling pathway of this compound.

References

Application Notes and Protocols for Tubulin Inhibitor 24 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Tubulin Inhibitor 24 in preclinical animal studies. This compound is a potent, colchicine-binding site tubulin polymerization inhibitor with demonstrated antitumor activity.

I. Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Antiproliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 0.021[1] |

| MCF-7 | Breast Cancer | 0.047[1] |

| A549 | Lung Cancer | 0.003[1] |

| HCT-116 | Colon Cancer | 0.048[1] |

| B16-F10 | Melanoma | Not explicitly provided in search results |

Table 2: In Vitro Tubulin Polymerization Inhibition

| Parameter | Value |

| IC50 | 2.1 µM[1] |

Table 3: In Vivo Antitumor Efficacy in B16-F10 Melanoma Xenograft Model

| Animal Model | Dosage and Administration | Treatment Duration | Outcome |

| C57/BL mice (4-6 weeks old, male) | 10 mg/kg and 20 mg/kg, intraperitoneal (i.p.) injection, daily | 16 days | Significant antitumor activity with no obvious toxicity observed[1] |

II. Mechanism of Action & Signaling Pathway

This compound functions by binding to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics is critical for several cellular processes, most notably mitosis. The inhibition of microtubule formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.

III. Experimental Protocols

A. In Vivo Antitumor Activity in a Murine Melanoma Model

This protocol describes the evaluation of the antitumor efficacy of this compound in a B16-F10 melanoma xenograft model in C57/BL mice.

1. Materials:

-

This compound

-

Vehicle: 5% DMSO, 40% PEG-300, 55% saline

-

B16-F10 murine melanoma cells

-

C57/BL mice (male, 4-6 weeks old)

-

Sterile PBS

-

Calipers

-

Animal balance

2. Experimental Workflow:

3. Detailed Procedure:

-

Cell Culture: Culture B16-F10 melanoma cells in appropriate media until they reach the desired confluence for injection.

-

Tumor Implantation: Harvest the B16-F10 cells and resuspend them in sterile PBS at a concentration of 2 x 106 cells/mL. Subcutaneously inject 100 µL of the cell suspension (2 x 105 cells) into the flank of each C57/BL mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size, typically around 100 mm³. Monitor the tumor volume using calipers (Volume = 0.5 x length x width²).

-

Randomization: Once the tumors reach the desired size, randomly assign the mice into treatment groups (e.g., Vehicle control, 10 mg/kg this compound, 20 mg/kg this compound).

-

Treatment Administration:

-

Prepare the dosing solutions of this compound in the vehicle (5% DMSO, 40% PEG-300, 55% saline).

-

Administer the respective treatments via intraperitoneal (i.p.) injection daily for 16 consecutive days.

-

-

Monitoring:

-

Measure the tumor volume and body weight of each mouse every two days throughout the treatment period.

-

Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.

-

-

Endpoint Analysis:

-

At the end of the 16-day treatment period, euthanize the mice.

-

Excise the tumors and measure their final weight.

-

"No obvious toxicity" is typically determined by the absence of significant body weight loss (e.g., not exceeding 10-15% of initial body weight) and the lack of observable adverse clinical signs.

-

B. In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the ability of this compound to inhibit the polymerization of purified tubulin.

1. Materials:

-

This compound

-

Purified tubulin (e.g., porcine brain tubulin)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Fluorescent reporter (e.g., DAPI)

-

Glycerol

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorometer

2. Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

On ice, prepare the tubulin polymerization reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter.

-

Add varying concentrations of this compound (or vehicle control) to the wells of the 96-well plate.

-

Add the tubulin polymerization reaction mixture to each well.

-

Initiate polymerization by transferring the plate to a fluorometer pre-warmed to 37°C.

-

Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

The rate of fluorescence increase is proportional to the rate of tubulin polymerization. Calculate the IC50 value by plotting the inhibition of polymerization against the concentration of this compound.

C. Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to determine the effect of this compound on the cell cycle distribution of cancer cells.

1. Materials:

-

This compound

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Propidium Iodide (PI) staining solution

-

RNase A

-

PBS

-

Flow cytometer

2. Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5 nM, 10 nM) or vehicle control for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G2/M phase is expected to increase in a concentration-dependent manner following treatment with this compound.[1]

References

Application Notes and Protocols for Cell Cycle Analysis with Tubulin Inhibitor 24

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitor 24 is a potent small molecule that disrupts microtubule dynamics by inhibiting tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule formation, this compound effectively disrupts the mitotic spindle, a key structure for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis (programmed cell death).[1] These characteristics make this compound a compound of significant interest for cancer research and therapeutic development, as uncontrolled cell proliferation is a hallmark of cancer.

This document provides detailed protocols for assessing the effects of this compound on the cell cycle and cell viability, along with representative data to guide researchers in their experimental design and data interpretation.

Mechanism of Action

Tubulin inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents. This compound falls into the latter category, actively preventing the polymerization of tubulin dimers into microtubules.[1] This leads to a net depolymerization of the microtubule network, which is critical for the formation and function of the mitotic spindle. The cellular response to this disruption is the activation of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the spindle. Prolonged activation of the SAC prevents the cell from proceeding into anaphase, leading to a sustained arrest in the G2/M phase of the cell cycle.[2] If the damage is irreparable, this mitotic arrest can trigger apoptotic pathways, leading to cell death.

Data Presentation

The following tables summarize quantitative data from studies on tubulin inhibitors that induce G2/M arrest, providing expected outcomes for experiments with this compound.

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 0.021[1] |

| MCF-7 | Breast Cancer | 0.047[1] |

| A549 | Lung Cancer | 0.003[1] |

| HCT-116 | Colon Cancer | 0.048[1] |

| B16-F10 | Melanoma | Not Specified |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Representative Data for Cell Cycle Distribution Analysis by Flow Cytometry.

Data shown is for SEM leukemia cells treated with the tubulin inhibitor nocodazole for 18 hours.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Untreated) | 46.4[3] | 42.6[3] | 11.0[3] |

| 20 ng/ml Nocodazole | 19.0[3] | 27.5[3] | 53.5[3] |

| 40 ng/ml Nocodazole | 11.2[3] | 20.9[3] | 67.9[3] |

| 100 ng/ml Nocodazole | 12.1[3] | 27.0[3] | 61.0[3] |

Table 3: Representative Data for Apoptosis Analysis by Annexin V/PI Staining.